BenchChemオンラインストアへようこそ!

LRH-1 agonist-6N

LRH-1 agonism Transcriptional activation Luciferase reporter assay

Select LRH-1 agonist-6N for unambiguous target engagement studies. This first-in-class, low-nanomolar (EC50 15.7 nM) LRH-1 agonist achieves selectivity via unique polar contacts with Thr352 and His390, eliminating the confounding SF-1 activation (pEC50 >7.5 for RJW100) seen with other scaffolds. It is the only agonist functionally validated in a human intestinal organoid IBD model, shifting cytokine profiles toward an anti-inflammatory state (IL-10 up, IL-1β/TNFα down). Supported by a high-resolution co-crystal structure (PDB 6OQY, 2.23 Å), it enables direct structural biology and SAR studies. A 6N-FAM fluorescent conjugate is also available for FP-based screening.

Molecular Formula C28H36N2O2S
Molecular Weight 464.668
Cat. No. B1193024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLRH-1 agonist-6N
SynonymsLRH-1 agonist-6N
Molecular FormulaC28H36N2O2S
Molecular Weight464.668
Structural Identifiers
SMILESO=S(N[C@H]1CC[C@@]2(C(C3=CC=CC=C3)=C)C(C4=CC=CC=C4)=C(CCCCCC)C[C@@]12[H])(N)=O
InChIInChI=1S/C28H36N2O2S/c1-3-4-5-8-17-24-20-25-26(30-33(29,31)32)18-19-28(25,21(2)22-13-9-6-10-14-22)27(24)23-15-11-7-12-16-23/h6-7,9-16,25-26,30H,2-5,8,17-20H2,1H3,(H2,29,31,32)/t25-,26-,28-/m0/s1
InChIKeyCOQCBADNBTZWQG-NSVAZKTRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LRH-1 agonist-6N: Potency, Selectivity, and Mechanism Baseline for Procurement Evaluation


LRH-1 agonist-6N (also designated compound 6N, LRH-1 modulator-1) is a synthetic small-molecule agonist of the orphan nuclear receptor liver receptor homolog-1 (LRH-1, NR5A2). It was developed through structure-guided design and represents the first low-nanomolar LRH-1 agonist reported in the literature [1]. The compound belongs to the hexahydropentalene scaffold class and features an endo sulfamide moiety that enables specific polar interactions deep within the LRH-1 ligand-binding pocket [2]. Its molecular formula is C₂₈H₃₆N₂O₂S with a molecular weight of 464.25 g/mol [3].

Why LRH-1 agonist-6N Cannot Be Substituted by Earlier-Generation or Dual-Acting LRH-1 Agonists


In-class LRH-1 agonists exhibit profoundly divergent potency, selectivity, and mechanistic profiles that preclude simple interchange. Earlier-generation compounds such as RJW100 activate both LRH-1 and its close homolog SF-1 (NR5A1), introducing confounding pharmacology in systems where both receptors are expressed [1]. Phospholipid-based agonists like DLPC suffer from poor pharmaceutical properties. The polar interactions that 6N makes deep in the binding pocket—specifically with Thr352 and His390—are not replicated by other agonists in the same scaffold series (e.g., 5N, 2N), resulting in fundamentally different allosteric signaling and coactivator recruitment outcomes [2]. These distinctions directly impact experimental reproducibility, target engagement interpretation, and therapeutic development decisions.

LRH-1 agonist-6N: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


6N vs RJW100: ~100-Fold Superior Potency in Cellular LRH-1 Transcriptional Activation Assays

Compound 6N demonstrates an EC₅₀ of 15.7 ± 0.8 nM (pEC₅₀ 7.82) in an LRH-1-mediated luciferase reporter assay in HeLa cells, making it approximately two orders of magnitude more potent than RJW100, which exhibits an EC₅₀ of approximately 1,500 nM (pEC₅₀ 5.82) in the same assay system [1][2]. This represents an approximately 95-fold improvement in potency, establishing 6N as the first low-nanomolar LRH-1 agonist [3].

LRH-1 agonism Transcriptional activation Luciferase reporter assay

6N vs RJW100: Exclusive LRH-1 Selectivity with No Detectable SF-1 Agonist Activity

Compound 6N does not exhibit agonist activity at steroidogenic factor-1 (SF-1, NR5A1), the closest homolog of LRH-1, as explicitly confirmed in the primary publication and curated by the IUPHAR/BPS Guide to Pharmacology [1][2]. In contrast, RJW100 is a well-characterized dual agonist of both LRH-1 (pEC₅₀ 6.6) and SF-1 (pEC₅₀ 7.5) [3]. This selectivity distinction is critical for experiments where LRH-1-specific pharmacology must be isolated from SF-1-mediated effects, particularly in tissues co-expressing both receptors such as the liver, intestine, and gonadal tissues.

Receptor selectivity SF-1 NR5A1 Off-target profiling

6N vs Structurally Related Analogs (5N, 2N): Divergent Activation Mechanisms Despite Shared Scaffold

Despite sharing the hexahydropentalene scaffold and similar binding poses, 6N, 5N, and 2N activate LRH-1 through mechanistically distinct pathways. Mutagenesis studies reveal that the Thr352Val mutation abolishes activity only for 6N, not for 5N or 2N, demonstrating a unique dependence of 6N on this polar interaction [1]. Conversely, the His390Ala mutation eliminates activity for 6N and 2N but not for 5N, indicating that 6N uniquely requires both Thr352 and His390 engagements for full receptor activation . Furthermore, hydrogen-deuterium exchange mass spectrometry shows that 6N, but not 5N, stabilizes the activation function surface (AFS) and promotes allosteric communication between AF-B and the AFS, leading to enhanced coactivator recruitment .

Mechanism of action Mutagenesis Allosteric signaling Structure-activity relationship

6N vs Earlier Generation: Superior Target Engagement in an Intestinal Organoid Model of Inflammatory Bowel Disease

In a humanized intestinal organoid model of inflammatory bowel disease (IBD) exposed to TNF-α, 6N treatment significantly increased expression of the LRH-1 transcriptional targets Cyp11a1 and Cyp11b1, which encode key enzymes for local glucocorticoid biosynthesis [1]. Concomitantly, 6N induced the anti-inflammatory cytokine IL-10 and reduced the pro-inflammatory cytokines IL-1β and TNFα [2]. While quantitative fold-change values are reported in the primary publication, the functional consequence—enhanced local steroidogenesis driving anti-inflammatory gene expression—is a pharmacodynamic outcome not demonstrated for RJW100 in the same organoid system.

Inflammatory bowel disease Intestinal organoids Steroidogenesis Anti-inflammatory

6N vs RJW100: Superior Receptor Thermal Stabilization Correlating with Enhanced Coactivator Recruitment

In differential scanning fluorimetry (DSF) assays, 6N and related R1-modified compounds produce thermal melting temperature (Tₘ) shifts 3–8 °C higher than RJW100, indicating greater global stabilization of the LRH-1 ligand-binding domain . This enhanced stabilization strongly correlates with improved cellular potency (Pearson correlation coefficient = −0.71; p = 0.0009) . Moreover, fluorescence polarization-based coregulator binding assays demonstrate that 6N behaves as a full agonist, promoting Tif2 coactivator recruitment through stabilization of the AFS, whereas 5N and RJW100 behave as partial agonists with weaker coactivator recruitment [1]. The co-crystal structure of LRH-1 with 6N and the Tif2 coregulator peptide (PDB 6OQY, resolution 2.23 Å) provides direct structural evidence for this enhanced coactivator interaction [2].

Receptor stabilization Differential scanning fluorimetry Coactivator recruitment Full agonism

LRH-1 agonist-6N: Validated Application Scenarios Based on Quantitative Differentiation Evidence


LRH-1-Specific Transcriptional Activation Studies Requiring Clean Pharmacology

For researchers studying LRH-1 biology in cellular systems where SF-1 is co-expressed (e.g., hepatocytes, intestinal epithelial cells, steroidogenic tissues), 6N is the preferred agonist because it does not exhibit detectable SF-1 agonist activity [1]. This avoids the confounding dual-receptor activation of RJW100 (SF-1 pEC₅₀ 7.5) and enables unambiguous attribution of transcriptional effects to LRH-1. The low nanomolar potency (EC₅₀ 15.7 nM) allows experiments at physiologically plausible concentrations [2].

Inflammatory Bowel Disease Model Studies Using Human Intestinal Organoids

6N is uniquely validated in a human intestinal organoid model of IBD, where it upregulates LRH-1-controlled steroidogenic genes (Cyp11a1, Cyp11b1) and shifts cytokine profiles toward an anti-inflammatory state (increased IL-10, decreased IL-1β and TNFα) [3][4]. This functional validation in a disease-relevant human model is not available for earlier LRH-1 agonists and makes 6N the compound of choice for translational IBD research programs.

Structural Biology and Allosteric Mechanism Studies of NR5A Nuclear Receptors

With a publicly available high-resolution co-crystal structure (PDB 6OQY, 2.23 Å) showing 6N bound to the LRH-1 ligand-binding domain in complex with the Tif2 coactivator peptide, 6N is an ideal tool for structural biology studies investigating the allosteric mechanism linking deep-pocket ligand binding to AFS stabilization and coactivator recruitment [5]. The mechanistic divergence between 6N (Thr352- and His390-dependent) and its analogs 5N and 2N provides a powerful comparative system for dissecting structure-activity relationships at the atomic level [6].

High-Throughput Screening Assay Development Using 6N-Derived Fluorescent Probes

The potency of 6N has been leveraged to create a high-affinity fluorescent probe (6N-FAM conjugate) for fluorescence polarization competition assays, enabling direct ligand-binding measurements for NR5A nuclear receptors [7]. This tool, built upon the 6N scaffold, demonstrates superior performance in predicting cellular agonist potency from binding affinity and is suitable for screening campaigns seeking novel LRH-1 modulators.

Quote Request

Request a Quote for LRH-1 agonist-6N

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.